molecular formula C14H13N5O3 B5246585 N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE

N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE

Cat. No.: B5246585
M. Wt: 299.28 g/mol
InChI Key: ZZPZKVKWWIWJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE is a compound that features a benzotriazole moiety linked to a methoxy-nitroaniline structure. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material sciences, and as corrosion inhibitors . This compound, with its unique structure, holds potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE typically involves the reaction of 1H-benzotriazole with a suitable aniline derivative under controlled conditions. One common method involves the use of a coupling reagent such as O-(1H-Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of benzotriazole derivatives often employs batch processes with stringent control over reaction parameters to ensure high yield and purity. The use of advanced techniques such as ultrasonic irradiation and low-temperature conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can lead to various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind to enzymes and receptors, thereby modulating their activity . The benzotriazole moiety plays a crucial role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-4-METHOXY-2-NITROANILINE is unique due to the presence of both a methoxy and nitro group on the aniline ring, which imparts distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-methoxy-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-22-10-6-7-11(14(8-10)19(20)21)15-9-18-13-5-3-2-4-12(13)16-17-18/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPZKVKWWIWJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCN2C3=CC=CC=C3N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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